molecular formula C24H34N8O7S B3030072 Cyclo(RGDfC) CAS No. 862772-11-0

Cyclo(RGDfC)

Katalognummer: B3030072
CAS-Nummer: 862772-11-0
Molekulargewicht: 578.6 g/mol
InChI-Schlüssel: WNYJVAMZRBTOPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclo(Arg-Gly-Asp-D-Phe-Cys), auch bekannt als Cyclo(RGDfC), ist ein zyklisches Peptid, das aus den Aminosäuren Arginin, Glycin, Asparaginsäure, D-Phenylalanin und Cystein besteht. Diese Verbindung ist bekannt für ihre hohe Affinität zu Integrinrezeptoren, insbesondere αvβ3-Integrin, das eine entscheidende Rolle bei der Zellanhaftung und -signalisierung spielt. Cyclo(Arg-Gly-Asp-D-Phe-Cys) wird häufig in der wissenschaftlichen Forschung eingesetzt, insbesondere in Studien zu Krebs, Stammzellen und Tissue Engineering .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Cyclo(Arg-Gly-Asp-D-Phe-Cys) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein Harz, gefolgt von der sequentiellen Zugabe von geschützten Aminosäuren. Die Peptidkette wird dann durch Bildung einer Disulfidbrücke zwischen den Cysteinresten cyclisiert. Das Endprodukt wird vom Harz abgespalten und durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Cyclo(Arg-Gly-Asp-D-Phe-Cys) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und großvolumige HPLC-Systeme werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Reinigungsverfahren und strenger Qualitätskontrollmaßnahmen ist unerlässlich, um die für Forschungs- und therapeutische Anwendungen erforderlichen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Thiol-Maleimide Crosslinking

Cyclo(RGDfC) features a cysteine residue with a free thiol group, enabling covalent conjugation via maleimide chemistry:

  • Reaction : Sulfo-SMCC (sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) links amine-functionalized quantum dots (Qdots) to cyclo(RGDfC) through a two-step process:

    • Qdots are activated with sulfo-SMCC to form maleimide-functionalized surfaces.

    • Thiolated cyclo(RGDfC) undergoes thioether bond formation with maleimide groups ( ).

  • Yield : >90% conjugation efficiency confirmed by fluorescence displacement assays ( ).

Radiolabeling via Oxime Ligation

For positron emission tomography (PET) imaging, cyclo(RGDfC) derivatives undergo <sup>18</sup>F-labeling:

  • Reaction : Aminooxy-modified cyclo(RGDfC) reacts with [<sup>18</sup>F]fluorodeoxyglucose (FDG) under acidic conditions (0.4% TFA) at 100°C ( ).

  • Yield :

    DerivativeRadiochemical Yield (Decay-Corrected)
    Linear RGD27.5%
    Cyclo(RGDfC)41%

Integrin-Specific Interactions

Cyclo(RGDfC) exhibits high specificity for α<sub>v</sub>β<sub>3</sub> integrins, validated through competitive displacement studies:

  • Flow Cytometry : A 1,000-fold excess of free cyclo(RGDfC) fully displaces nanoparticle binding to podocytes ( ).

  • IC<sub>50</sub> Values :

    Cell TypeIC<sub>50</sub> (nM)
    U87-MG glioblastoma155
    Podocytes60

Targeted Drug Delivery

Cyclo(RGDfC)-conjugated nanoparticles demonstrate precise targeting:

  • Podocyte Binding : Cyclo(RGDfC)-Qdots show 10× higher fluorescence in podocytes compared to non-targeted Qdots ( ).

  • Cellular Uptake : Confocal microscopy reveals cytosolic distribution of Qdots, avoiding nuclear regions ( ).

Bioadhesive Coatings

AK-cyclo[RGDfC] conjugates form dense, oriented layers for neural stem cell adhesion:

  • Structure : Thioether-linked cyclo(RGDfC) attached to a polyalanine backbone enhances solubility and steric flexibility ( ).

  • Layer Hydration : 12% hydration, comparable to lipid bilayers, ensures stable cell attachment ( ).

Stability and Optimization

  • Reduction Sensitivity : Tris(2-carboxyethyl)phosphine (TCEP) reduces disulfide bonds in cyclo(RGDfC) to free thiols for conjugation ( ).

  • Temperature Effects : Elevated temperatures (100°C) improve FDG-cyclo(RGDfC) conjugation yields but require acidic stabilization ( ).

This synthesis of data highlights cyclo(RGDfC)’s versatility in biomedical applications, driven by its robust chemical reactivity and integrin-specific binding. The compound’s modular design supports advancements in imaging, targeted therapy, and biomaterial engineering.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Targeted Drug Delivery
Cyclo(RGDfC)-functionalized nanoparticles (NPs) have been developed for targeted drug delivery in cancer therapy. These NPs leverage the high affinity of cyclo(RGDfC) for integrin receptors overexpressed on tumor cells, enhancing the specificity and efficacy of chemotherapeutic agents. Studies have shown that RGD-modified self-assembling nanodrugs exhibit improved cellular uptake and cytotoxicity in various cancer cell lines, including lung cancer and osteosarcoma models .

Case Study: Nanoparticle Efficacy
In a study by Fu et al. (2021), liposomes modified with cyclo(RGDfC) demonstrated significantly higher tumor inhibition compared to non-targeted counterparts. The study illustrated that these targeted nanoparticles not only increased drug accumulation at tumor sites but also minimized off-target effects, leading to a better safety profile .

Study Cancer Type Outcome
Fu et al. (2021)Lung CancerEnhanced cellular uptake and tumor inhibition
Zhang et al. (2019)OsteosarcomaImproved targeting and cytotoxicity
Song et al. (2023)Colorectal CancerProlonged circulation and enhanced therapeutic effect

Imaging Applications

Molecular Imaging
Cyclo(RGDfC) is also utilized in molecular imaging techniques, particularly positron emission tomography (PET). By conjugating cyclo(RGDfC) to imaging agents, researchers can visualize integrin expression in tumors, aiding in the diagnosis and monitoring of cancer progression. This application allows for non-invasive imaging of tumor vasculature, providing insights into the tumor microenvironment .

Tissue Engineering

Cell Adhesion Promotion
In tissue engineering, cyclo(RGDfC) has been employed to enhance cell adhesion on biomaterials. Research indicates that surfaces functionalized with cyclo(RGDfC) promote neural stem cell spreading and attachment, which is crucial for developing scaffolds that support tissue regeneration . The cyclic structure of RGD peptides contributes to their stability and binding affinity, making them ideal candidates for functionalizing biomaterials.

Application Material Type Effectiveness
Neural Stem CellsSupported Lipid BilayersEnhanced cell spreading
BiomaterialsScaffolds for Tissue RegenerationImproved cell adhesion

Renal Targeting

Podocyte Targeting
Recent studies have highlighted the potential of cyclo(RGDfC)-modified nanoparticles to target kidney podocytes specifically. This targeting mechanism could lead to novel therapies for renal diseases by enabling localized drug delivery directly to the affected cells . The ability to selectively target podocytes opens new avenues for treating conditions such as diabetic nephropathy.

Safety and Biocompatibility

While cyclo(RGDfC)-based therapies show promise, ongoing research is necessary to evaluate their long-term biocompatibility and potential toxicity. Initial studies indicate favorable immune responses; however, comprehensive assessments are required to ensure safety during repeated administration .

Wirkmechanismus

Cyclo(Arg-Gly-Asp-D-Phe-Cys) exerts its effects by binding to integrin receptors, particularly αvβ3 integrin, on the cell surface. This binding disrupts cell integrin interactions, leading to the inhibition of cell adhesion, migration, and signaling pathways. In embryonic stem cells, the compound down-regulates the expression of pluripotent markers such as Oct4, Sox2, and Nanog, thereby inhibiting their tumorigenic potential .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Cyclo(Arg-Gly-Asp-D-Phe-Cys) is unique due to its high affinity for αvβ3 integrin and its ability to form a stable cyclic structure through a disulfide bond. This stability enhances its effectiveness in disrupting integrin interactions and makes it a valuable tool in various research applications .

Biologische Aktivität

Cyclo(RGDfC) is a cyclic peptide that contains the Arg-Gly-Asp (RGD) motif, known for its significant role in cell adhesion and migration through integrin interactions. This compound has garnered attention for its applications in targeted therapies, particularly in cancer treatment and regenerative medicine. Below is a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Overview of Cyclo(RGDfC)

Cyclo(RGDfC) is synthesized as a cyclic pentapeptide with the sequence cyclo(-Arg-Gly-Asp-D-Phe-Cys-). Its structure enhances the stability and binding affinity to integrins, particularly the αvβ3 integrin, which is overexpressed in various tumor types and plays a crucial role in angiogenesis and metastasis .

Cyclo(RGDfC) exerts its biological activity primarily through:

  • Integrin Binding : The RGD sequence facilitates strong interactions with integrins, promoting cell adhesion and migration.
  • Targeted Delivery : It can be conjugated with drugs or nanoparticles for targeted delivery to tumor cells, enhancing therapeutic efficacy while minimizing side effects .

1. Targeted Therapy for Glioma

A study demonstrated that cyclo(RGDfC) conjugated with polyionic complex micelles effectively inhibited glioma cell proliferation. The micelles showed selective binding to glioma cells without affecting neuronal viability. In vivo experiments indicated that these micelles could migrate into glioma cells, inducing apoptosis .

Treatment GroupCell Viability (%)Apoptotic Ratio (%)
Control98.19 ± 0.110.63 ± 0.07
c(RGDfC)99.24 ± 0.130.75 ± 0.05
Polyionic MicellesSignificant ReductionInduced Apoptosis

2. Neural Stem Cell Isolation

Cyclo(RGDfC) has been utilized to isolate radial glia-like neural stem cells from both fetal and adult rodent brains. The peptide facilitated the adhesion of these stem cells under serum-free conditions, promoting their growth and maintaining their progenitor characteristics .

Cell TypeAdhesion Rate (%)Growth Factor Used
Radial Glia-like CellsHighEGF

3. Osteogenic Differentiation

In periodontal ligament stem cells (PDLCs), cyclo(RGDfC) improved adhesion and migration while supporting osteogenic differentiation even in the absence of serum. The peptide enhanced markers associated with osteogenesis, indicating its potential in regenerative therapies .

Treatment GroupCD105 Expression (Fold Change)ALP Activity (Fold Change)
Control1.01.0
SAK-c[RGDfC]1.7 - 2.21.4
AK-c[RGDfC]1.3 - 1.51.9 - 2.3

Case Study: Tumor Targeting with RGD Peptides

Research highlighted the use of multimeric RGD peptides to enhance tumor targeting through increased binding affinity via multivalent interactions with integrins on tumor cells . This approach demonstrated improved uptake selectivity and tumor enrichment.

Case Study: Bioadhesive Coatings for Neural Cells

A bioadhesive coating based on AK-cyclo[RGDfC] was developed to support neural stem cell spreading on artificial surfaces, showing promise for applications in neural tissue engineering .

Eigenschaften

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYJVAMZRBTOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N8O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(RGDfC)
Reactant of Route 2
Cyclo(RGDfC)
Reactant of Route 3
Cyclo(RGDfC)
Reactant of Route 4
Cyclo(RGDfC)
Reactant of Route 5
Cyclo(RGDfC)
Reactant of Route 6
Cyclo(RGDfC)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.